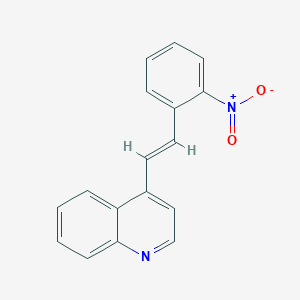
4-(2-{2-Nitrophenyl}vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{2-Nitrophenyl}vinyl)quinoline, also known as NVP-QBE-572, is a chemical compound that belongs to the quinoline family. It is a synthetic molecule that has been extensively studied for its potential in scientific research applications.
作用機序
The mechanism of action of 4-(2-{2-Nitrophenyl}vinyl)quinoline is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-{2-Nitrophenyl}vinyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.
実験室実験の利点と制限
One advantage of using 4-(2-{2-Nitrophenyl}vinyl)quinoline in lab experiments is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 4-(2-{2-Nitrophenyl}vinyl)quinoline. One direction is to further investigate its mechanism of action and cellular pathways involved in its anti-cancer and anti-inflammatory properties. Another direction is to explore its potential as an anti-microbial agent and its activity against various bacteria and fungi. In addition, further research is needed to determine its potential toxicity and safety for use in clinical settings. Finally, research on its potential use in combination therapy with other anti-cancer or anti-inflammatory agents may also be explored.
Conclusion:
In conclusion, 4-(2-{2-Nitrophenyl}vinyl)quinoline is a synthetic molecule that has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, its potential toxicity and safety for use in clinical settings need to be further investigated. Further research on its mechanism of action and potential use in combination therapy may also be explored.
合成法
The synthesis of 4-(2-{2-Nitrophenyl}vinyl)quinoline involves the condensation of 2-nitrostyrene with 2-aminobenzophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
4-(2-{2-Nitrophenyl}vinyl)quinoline has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an anti-microbial agent and has been shown to have activity against various bacteria and fungi.
特性
製品名 |
4-(2-{2-Nitrophenyl}vinyl)quinoline |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+ |
InChIキー |
JCTWQKKUUAMKTM-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)